Due to its reactive carbonyl group, 4,4-dimethylcyclohexanone serves as a valuable building block for the synthesis of more complex molecules. Researchers utilize it in the preparation of various organic compounds, including pharmaceuticals, fragrances, and specialty chemicals. Source: Sigma-Aldrich product page on 4,4-Dimethylcyclohexanone:
,4-Dimethylcyclohexanone exhibits good solvating properties for various nonpolar and polar compounds. This makes it a suitable solvent for various applications in scientific research, including:
The presence of the ketone functional group in 4,4-dimethylcyclohexanone allows researchers to investigate the reactivity of ketones and the mechanisms of various organic reactions. This knowledge is crucial for the development of new synthetic methods and the understanding of fundamental chemical processes.
4,4-Dimethylcyclohexanone is an organic compound with the molecular formula . It features a cyclohexane ring substituted with two methyl groups at the 4-position and a ketone functional group. This compound is recognized for its unique structural properties, which contribute to its reactivity and potential applications in various fields.
Due to its role as a pharmaceutical intermediate, the specific mechanism of action of DMCH within the context of a drug is not applicable here.
Several synthesis methods for 4,4-dimethylcyclohexanone have been documented:
4,4-Dimethylcyclohexanone finds applications in various fields:
Several compounds share structural similarities with 4,4-dimethylcyclohexanone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanone | A simpler ketone without additional methyl groups. | |
| 2-Methylcyclohexanone | Contains one methyl group at the 2-position. | |
| 3-Methylcyclohexanone | Contains one methyl group at the 3-position. | |
| 1,2-Dimethylcyclohexanone | Methyl groups at positions 1 and 2 on the ring. |
What sets 4,4-dimethylcyclohexanone apart from these similar compounds is its specific substitution pattern on the cyclohexane ring, which influences its physical properties and reactivity. The presence of two methyl groups at the same position provides steric hindrance that can affect how it interacts with other molecules.
The molecular architecture of 4,4-dimethylcyclohexanone consists of a six-membered saturated carbon ring containing a ketone functional group at the 1-position and two methyl substituents attached to the carbon at the 4-position [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4,4-dimethylcyclohexan-1-one, reflecting its systematic nomenclature based on the cyclohexanone parent structure [4] [7].
The molecular geometry around the carbonyl carbon exhibits trigonal planar configuration with approximate bond angles of 120 degrees, consistent with sp² hybridization [8] [9]. The ketone functionality introduces a planar region within the otherwise three-dimensional cyclohexane framework, creating a localized area of restricted rotation around the carbon-carbon bonds adjacent to the carbonyl group [10] [8].
Table 1: Molecular Properties and Physical Constants of 4,4-Dimethylcyclohexanone
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O |
| Molecular Weight (g/mol) | 126.20 |
| CAS Registry Number | 4255-62-3 |
| MDL Number | MFCD00234965 |
| PubChem CID | 138166 |
| ChemSpider ID | 121805 |
| InChI Key | PXQMSTLNSHMSJB-UHFFFAOYSA-N |
| SMILES | CC1(CCC(=O)CC1)C |
| Melting Point (°C) | 41-46 |
| Boiling Point (°C at 14 mmHg) | 73 |
| Density (g/cm³) | 0.928 |
| Refractive Index | 1.453 |
| Flash Point (°C) | 62 |
| Solubility in Water | Insoluble |
| Solubility in Methanol | Soluble |
The quaternary carbon at position 4 bears two methyl groups, creating a geminal dimethyl substitution pattern that significantly influences the overall molecular conformation [3] [11]. This substitution pattern results in increased steric bulk at the 4-position, which has profound implications for the preferred conformational states of the cyclohexane ring [12] [13].
The molecular weight of 126.20 grams per mole and the monoisotopic mass of 126.104465 atomic mass units reflect the precise atomic composition of eight carbon atoms, fourteen hydrogen atoms, and one oxygen atom [3] [4]. The compound exists as a white to almost white crystalline powder at room temperature, with a melting point range of 41-46 degrees Celsius [1] [6].
The cyclohexane ring in 4,4-dimethylcyclohexanone predominantly adopts the chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [14] [15]. This preference arises from the chair conformation's ability to minimize angle strain by maintaining bond angles close to the ideal tetrahedral value of 109.5 degrees while simultaneously reducing torsional strain through staggered arrangements of adjacent bonds [10] [8].
The presence of two methyl substituents at the 4-position creates a unique conformational scenario compared to other disubstituted cyclohexanes [12] [13]. In the preferred chair conformation, both methyl groups can occupy pseudo-equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions that would occur if these bulky substituents were forced into axial orientations [15] [13].
Table 2: Structural and Conformational Parameters
| Parameter | Value/Description |
|---|---|
| Ring Conformation | Chair (predominant) |
| Preferred Chair Form | Both methyls equatorial |
| Bond Angle C-C-C (degrees) | 109.5 (tetrahedral) |
| Carbonyl Bond Length C=O (Å) | ~1.22 |
| C-C Bond Length (Å) | ~1.54 |
| Methyl Substitution Position | 4,4-diaxial substitution |
| Steric Effects | Minimal 1,3-diaxial interactions |
| Ring Strain Energy | Low (stable chair) |
| Molecular Symmetry | C₂ᵥ symmetry |
| Dipole Moment (Debye) | Estimated ~3.0 |
The chair-to-chair interconversion process, commonly known as ring flipping, occurs through a series of intermediate conformations including half-chair, twist-boat, and boat forms [16] [17]. However, the energy barriers for these conformational changes are significantly influenced by the steric bulk of the dimethyl substitution at position 4 [18] [13]. The boat conformation is particularly disfavored due to the close proximity of substituents in flagpole positions, creating substantial steric hindrance [16] [17].
The geminal dimethyl substitution at position 4 effectively locks the ring into a preferred chair conformation where both methyl groups adopt pseudo-equatorial orientations [12] [13]. This conformational preference is driven by the minimization of steric repulsion between the methyl substituents and other ring atoms [15] [8]. The result is a relatively rigid molecular structure with reduced conformational flexibility compared to unsubstituted cyclohexanone or other substitution patterns [18] [13].
The electronic structure of 4,4-dimethylcyclohexanone is characterized by the interplay between the electron-withdrawing ketone functionality and the electron-donating methyl substituents [8] [19]. The carbonyl group introduces a region of significant electron density polarization, with the oxygen atom bearing partial negative charge and the carbonyl carbon exhibiting partial positive character [9] [20].
The sp² hybridization of the carbonyl carbon creates a planar geometry with bond angles of approximately 120 degrees, while the remaining carbon atoms in the cyclohexane ring maintain sp³ hybridization with tetrahedral geometry [8] [9]. This hybridization pattern results in the formation of a π-bond between the carbonyl carbon and oxygen, creating a region of high electron density above and below the molecular plane at the ketone functional group [21] [20].
Table 3: Spectroscopic Data and Electronic Properties
| Technique/Property | Value/Range |
|---|---|
| Infrared Spectroscopy C=O stretch | ~1715 cm⁻¹ (expected) |
| Infrared Spectroscopy C-H stretch | 2800-3000 cm⁻¹ (expected) |
| Nuclear Magnetic Resonance ¹³C | Carbonyl ~210 ppm (expected) |
| Nuclear Magnetic Resonance ¹H | Methyl groups ~1.0 ppm (expected) |
| Molecular Refractive Power | 36.78 mL/mol |
| Monoisotopic Mass | 126.104465 u |
| Average Molecular Mass | 126.199 u |
| Electronic Configuration | [He] 2s² 2p⁶ 3s² 3p⁶ (O) |
| Hybridization (Carbonyl Carbon) | sp² (trigonal planar) |
| Hybridization (Ring Carbons) | sp³ (tetrahedral) |
The molecular orbital interactions in 4,4-dimethylcyclohexanone involve significant contributions from the carbonyl π-system and the σ-bonding framework of the cyclohexane ring [21] [20]. The electron distribution is further influenced by hyperconjugative effects between the methyl substituents and the ring system, which can stabilize certain conformational arrangements [19] [22].
The dipole moment of the molecule arises primarily from the polarized carbonyl bond, with the oxygen atom serving as the negative pole and the carbonyl carbon as the positive pole [19] [22]. The geminal dimethyl substitution pattern contributes additional electronic effects through inductive donation, partially offsetting the electron-withdrawing nature of the ketone group [8] [20].
4,4-Dimethylcyclohexanone is catalogued across multiple international chemical databases and registration systems, ensuring comprehensive identification and tracking within the global chemical community [4] [6]. The compound's primary identifier is its Chemical Abstracts Service registry number 4255-62-3, which provides unique identification within the most widely used chemical database system [1] [7].
Table 4: Chemical Identifiers and Registration Systems
| Database/Registry | Identifier |
|---|---|
| Chemical Abstracts Service (CAS) | 4255-62-3 |
| Molecular Design Limited (MDL) | MFCD00234965 |
| PubChem Compound Database | CID 138166 |
| ChemSpider Database | ID 121805 |
| Reaxys Registry | 385783 |
| European Community Number | Not Available |
| DTXSID (EPA) | DTXSID30195337 |
| DTXCID (EPA) | DTXCID40117828 |
| InChI Identifier | InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3 |
| IUPAC Name | 4,4-dimethylcyclohexan-1-one |
The International Chemical Identifier (InChI) provides a standardized, machine-readable representation of the molecular structure: InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3 [4] [7]. This identifier encodes the complete connectivity information and stereochemistry of the molecule in a format that enables precise structural communication across different software systems and databases [2] [6].
The Simplified Molecular Input Line Entry System (SMILES) notation CC1(CCC(=O)CC1)C represents the molecular structure in a compact, linear format that facilitates database searching and chemical informatics applications [4] [7]. This notation explicitly indicates the cyclohexane ring structure, the ketone functionality at position 1, and the geminal dimethyl substitution at position 4 [1] [3].
Flammable;Irritant